9-Phenylpurin-6-amine
Description
9-Phenylpurin-6-amine is a synthetic purine derivative characterized by a phenyl group at the N9 position and an amine group at the C6 position. Purines, being fundamental components of nucleotides, have garnered significant interest in medicinal chemistry due to their roles in biological processes and therapeutic applications, particularly in chemotherapy .
Properties
IUPAC Name |
9-phenylpurin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c12-10-9-11(14-6-13-10)16(7-15-9)8-4-2-1-3-5-8/h1-7H,(H2,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZYZBRNUYGQNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NC3=C(N=CN=C32)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325733 | |
| Record name | 9-phenylpurin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20145-09-9 | |
| Record name | NSC516599 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=516599 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-phenylpurin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325733 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Phenyl-9H-purin-6-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of ethyl (Z)-N-(2-amino-1,2-dicyanovinyl)formimidate with a phenyl-amine in a 1:1 molar ratio . The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product yield.
Industrial Production Methods: In industrial settings, the production of 9-Phenyl-9H-purin-6-ylamine may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: 9-Phenyl-9H-purin-6-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group at the 6th position can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce alkylated or acylated products.
Scientific Research Applications
9-Phenyl-9H-purin-6-ylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.
Industry: It is used in the development of novel materials and as a precursor in various chemical processes.
Mechanism of Action
The mechanism of action of 9-Phenyl-9H-purin-6-ylamine involves its interaction with specific molecular targets. It can bind to purine receptors and enzymes, modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Modifications and Substituent Effects
The biological and physicochemical properties of purine derivatives are highly dependent on substituents at the N9 and C6 positions. Below is a comparative analysis of 9-phenylpurin-6-amine and its analogues:
Key Observations:
- Synthetic Efficiency : The phenyl group at N9 (as in this compound) facilitates higher yields compared to aliphatic substituents (e.g., allyl or pent-4-ynyl), likely due to stabilizing aromatic interactions during cyclization .
- Biological Activity : Substituents at C6 influence target specificity. For instance, chloro groups (e.g., 9-Allyl-6-chloro-9H-purin-2-amine) enhance hydrophobic binding to enzyme active sites, while amine groups enable hydrogen bonding .
Spectroscopic and Physical Properties
Table 2: Spectroscopic Data Comparison
| Compound Name | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Melting Point (°C) |
|---|---|---|---|
| This compound | 8.19 (s, purine H), 7.5–7.3 (m, Ph) | 160.3 (C6), 133.4 (Ph) | 198–200* |
| 9-Allyl-6-chloro-9H-purin-2-amine | 8.19 (s, purine H), 5.18–4.98 (allyl) | 154.4 (C2), 117.8 (allyl) | Not reported |
| 8-(Mesitylthio)-9-(pent-4-yn-1-yl)-9H-purin-6-amine | 7.91 (s, purine H), 2.25 (mesityl) | 159.2 (C8), 80.8 (alkyne) | Not reported |
*Melting points for this compound derivatives range from 198–200°C, indicative of high crystallinity due to aromatic stacking .
Biological Activity
9-Phenylpurin-6-amine, also known by its chemical formula and CID 350901, is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a phenyl group attached to the purine structure, which influences its interactions with various biological macromolecules.
Antiviral Properties
Research indicates that this compound may exhibit antiviral activity. It has been studied for its ability to inhibit viral replication mechanisms, particularly in relation to RNA viruses. In vitro studies have shown that this compound can interfere with viral enzymes, potentially leading to a decrease in viral load in infected cells .
Anticancer Activity
The compound has also been investigated for its cytostatic properties. It has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By blocking these kinases, this compound can induce cell cycle arrest and apoptosis in cancer cells.
The mechanism of action of this compound involves binding to specific molecular targets within cells. This binding can modulate enzyme activity and affect signaling pathways, ultimately influencing cellular processes such as growth and replication. The compound's structure allows it to interact with active sites of enzymes, thereby altering their function .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally similar compounds reveals unique properties that may enhance its biological activity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| N-Benzyl-9H-purin-6-amine | Benzyl group at N position | Lacks phenyl substitution |
| 2-Chloro-N-(phenylmethyl)-1H-purin-6-amie | Chlorine at 2 position | Different substitution pattern |
| N6-Benzyl-9H-purine-2,6-diamine | Two amino groups at 2 and 6 positions | Enhanced reactivity due to multiple amino groups |
The presence of both the phenyl group and the purine structure contributes to the compound's distinct chemical properties, which may enhance its effectiveness as a therapeutic agent.
Cytotoxicity Studies
In a study examining the cytotoxic effects of various purine derivatives, this compound was shown to have significant cytostatic effects on human cancer cell lines. The study utilized MTT assays to measure cell viability and confirmed that higher concentrations of the compound resulted in decreased cell proliferation .
Molecular Docking Studies
Molecular docking simulations have been employed to predict the binding affinity of this compound for various target proteins. These studies suggest that the compound has a favorable binding profile with key enzymes involved in viral replication and cancer progression, indicating its potential as a lead compound for drug development .
In Vivo Studies
Preliminary in vivo studies have indicated that this compound exhibits anti-tumor activity in animal models. The results showed a reduction in tumor size when administered at specific dosages, further supporting its potential as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
